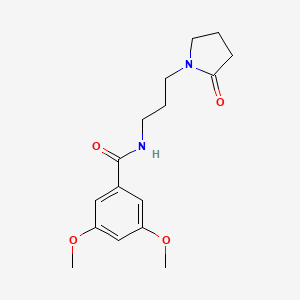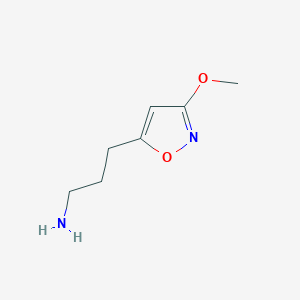
(S)-3,5-Dimethyloxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,5-Dimethyloxazolidin-4-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached at the 3 and 5 positions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas.
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Dimethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.
Scientific Research Applications
(S)-3,5-Dimethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound can be a precursor for developing new antibiotics.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (S)-3,5-Dimethyloxazolidin-4-one in asymmetric synthesis involves its ability to form stable complexes with various substrates, thereby inducing chirality in the resulting products. The compound’s oxazolidinone ring can coordinate with metal catalysts, enhancing the selectivity and efficiency of the reactions. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Comparison with Similar Compounds
Similar Compounds
®-3,5-Dimethyloxazolidin-4-one: The enantiomer of (S)-3,5-Dimethyloxazolidin-4-one, used in similar applications but with different stereochemical outcomes.
2-Oxazolidinone: A simpler oxazolidinone derivative without the methyl groups, used as a building block in organic synthesis.
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Uniqueness
This compound is unique due to its chiral nature and the presence of two methyl groups, which enhance its stability and reactivity in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(5S)-3,5-dimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C5H9NO2/c1-4-5(7)6(2)3-8-4/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
WMHKNQRYXPXYNR-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(CO1)C |
Canonical SMILES |
CC1C(=O)N(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)



![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)


